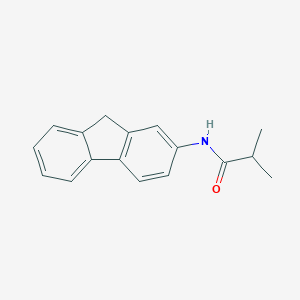

N-(9H-fluoren-2-yl)-2-methylpropanamide

Description

N-(9H-fluoren-2-yl)-2-methylpropanamide is a fluorene-derived compound characterized by a 9H-fluorenyl moiety substituted at the 2-position with a 2-methylpropanamide group. Fluorene-based compounds are widely studied for their applications in medicinal chemistry, materials science, and organic synthesis due to their rigid aromatic structure and tunable electronic properties.

Properties

CAS No. |

60550-87-0 |

|---|---|

Molecular Formula |

C17H17NO |

Molecular Weight |

251.32 g/mol |

IUPAC Name |

N-(9H-fluoren-2-yl)-2-methylpropanamide |

InChI |

InChI=1S/C17H17NO/c1-11(2)17(19)18-14-7-8-16-13(10-14)9-12-5-3-4-6-15(12)16/h3-8,10-11H,9H2,1-2H3,(H,18,19) |

InChI Key |

DHMMTGSEYAATET-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Canonical SMILES |

CC(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Other CAS No. |

60550-87-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Purine-Modified Analogs

- Compound 42 (N-{9-[(2R,4S,5S)-4-hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide): Features a purine ring system with a 2-methylpropanamide substituent and a thiomethyl-hydroxyl oxolane moiety. Key Data: Synthesized via deprotection of a benzoylsulfanyl intermediate, yielding 68% purity (LC-MS, Rt = 2.23 min) .

Thiazine Derivatives

- Compound 9g (N-(6-Methyl-4-phenyl-6H-1,3-thiazin-2-yl)propanamide):

- Contains a 1,3-thiazine ring with a phenyl group and propanamide substituent.

- Key Data : 85% yield; spectroscopic features include IR (CO stretch at 1731 cm⁻¹) and NMR (δ 2.49 ppm, q, J = 7.5 Hz for CH₂) .

- Comparison : The thiazine ring confers distinct electronic properties and solubility differences due to sulfur’s polarizability, contrasting with the planar fluorene system.

Fluorene-Based Amides

- Compound 5a (N-[(cyclohexylcarbamoyl)(3-fluorophenyl)methyl]-N-(9H-fluoren-2-yl)prop-2-ynamide):

- Combines a fluorenyl group with a propargylamide and cyclohexylcarbamoyl-fluorophenyl moiety.

- Key Data : Melting point 199–200°C; IR shows alkyne stretch (2100 cm⁻¹) and amide bands (1638 cm⁻¹) .

- Comparison : The propargyl group introduces alkyne reactivity, enabling click chemistry applications absent in the target compound.

Key Observations :

- Deprotection strategies (e.g., NaOH in THF/MeOH) are critical for achieving functional group diversity but may compromise purity .

- Oxidation-reduction sequences (e.g., Dess-Martin periodinane) enable stereochemical control in sugar-modified analogs .

Spectroscopic and Physical Properties

| Compound | NMR Highlights (¹H/¹³C) | IR Key Bands (cm⁻¹) | Physical State |

|---|---|---|---|

| Compound 9g | δ 2.49 (q, CH₂), δ 1.20 (t, CH₃) | 1731 (CO), 1226 (C=N) | Brown liquid |

| Compound 5a | δ 7.62–7.59 (m, Ar-H), δ 5.53 (d, J = 5.5 Hz) | 2100 (C≡C), 1638 (amide) | White solid |

| Compound 42 | Not reported | Not reported | Colorless viscous oil |

Key Observations :

- Propanamide derivatives (e.g., 9g) exhibit characteristic CO stretches (~1700–1750 cm⁻¹), while alkyne-containing analogs (e.g., 5a) show distinct triple-bond IR signals .

- Fluorene-based compounds often form crystalline solids (e.g., 5a), whereas sugar-modified analogs (e.g., 42) are isolated as oils, reflecting differences in polarity .

Computational and Analytical Tools

- Structural Analysis : SHELX software (e.g., SHELXL, SHELXS) is widely used for crystallographic refinement of fluorene derivatives, enabling precise determination of stereochemistry .

- Solvation Effects : The C-PCM solvation model aids in predicting electronic properties and solubility trends for fluorene-based amides in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.